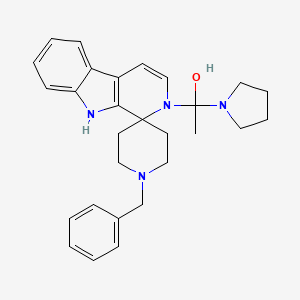
Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)- is a useful research compound. Its molecular formula is C28H34N4O and its molecular weight is 442.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), specifically 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)-, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a co-potentiator for cystic fibrosis transmembrane conductance regulator (CFTR) mutants. This article aims to synthesize current research findings on the biological activity of this compound, with a focus on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a piperidine ring and a pyridoindole framework. The presence of multiple functional groups contributes to its diverse reactivity and biological activity. The general formula can be represented as follows:
CFTR Potentiation
Research indicates that spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) acts as a co-potentiator for CFTR mutants. It enhances the activity of existing CFTR potentiators like VX-770 (ivacaftor), which is crucial for restoring chloride channel function in defective CFTR proteins. This mechanism is particularly significant for patients with cystic fibrosis who have specific CFTR mutations.
The potentiation occurs through direct interaction with CFTR proteins at specific binding sites, leading to improved channel activity. Studies have shown that certain analogs of this compound exhibit improved efficacy in activating CFTR mutants compared to earlier compounds.
| Analog | Substituents | Potency (EC50) |
|---|---|---|
| Original Compound | None | ~10 µM |
| Analog 2i | 6'-methoxyindole, 2,4,5-trifluorobenzyl | ~600 nM |
This table illustrates the structure-activity relationship (SAR) where modifications lead to enhanced potency against specific CFTR mutations .
Antimicrobial Activity
In addition to its role in cystic fibrosis treatment, some derivatives of spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) have demonstrated antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) typically involves multi-step synthetic routes that yield high-efficiency products. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields .
Key Synthesis Methods
- Pictet–Spengler Reaction : A classical method used to form the spirocyclic structure.
- Two-Step Reaction Protocols : Efficiently generate various analogs for SAR studies.
Clinical Implications
Recent studies have focused on the clinical implications of using spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) as a therapeutic agent for cystic fibrosis. In vitro studies demonstrate significant improvements in chloride ion transport across cell membranes expressing mutant CFTR .
Comparative Analysis with Other Compounds
The biological activity of spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) can be compared with other known CFTR potentiators:
| Compound | Mechanism | Efficacy |
|---|---|---|
| VX-770 | Direct potentiation | High |
| Spiro Compound | Co-potentiation with VX-770 | Enhanced |
This comparative analysis highlights the potential synergistic effects when used alongside established treatments.
Properties
CAS No. |
130889-42-8 |
|---|---|
Molecular Formula |
C28H34N4O |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-pyrrolidin-1-ylethanol |
InChI |
InChI=1S/C28H34N4O/c1-27(33,31-16-7-8-17-31)32-18-13-24-23-11-5-6-12-25(23)29-26(24)28(32)14-19-30(20-15-28)21-22-9-3-2-4-10-22/h2-6,9-13,18,29,33H,7-8,14-17,19-21H2,1H3 |
InChI Key |
PEVFOALRTQWMJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCCC1)(N2C=CC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















